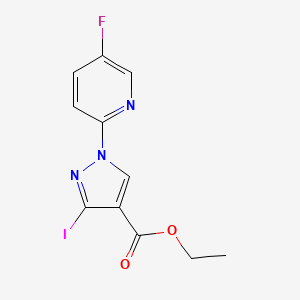

Ethyl 1-(5-fluoropyridin-2-yl)-3-iodo-1H-pyrazole-4-carboxylate

Description

Ethyl 1-(5-fluoropyridin-2-yl)-3-iodo-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a pyridine ring substituted with fluorine at position 5, a pyrazole ring with an iodine atom at position 3, and an ethyl ester group at position 3. Pyrazole derivatives are widely explored in agrochemical and pharmaceutical research due to their diverse biological activities, including antifungal, antiviral, and insecticidal properties . The iodine atom in this compound introduces unique steric and electronic effects, while the fluorine on the pyridine ring enhances metabolic stability and influences intermolecular interactions .

Properties

IUPAC Name |

ethyl 1-(5-fluoropyridin-2-yl)-3-iodopyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FIN3O2/c1-2-18-11(17)8-6-16(15-10(8)13)9-4-3-7(12)5-14-9/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVVAIRWDYDIXJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1I)C2=NC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FIN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(5-fluoropyridin-2-yl)-3-iodo-1H-pyrazole-4-carboxylate typically involves multi-step reactions. One common method includes the following steps:

Synthesis of 5-fluoropyridine-2-carboxylic acid: This can be achieved through the fluorination of pyridine-2-carboxylic acid using fluorinating agents such as Selectfluor.

Formation of 5-fluoropyridin-2-yl hydrazine: This involves the reaction of 5-fluoropyridine-2-carboxylic acid with hydrazine hydrate.

Cyclization to form pyrazole: The hydrazine derivative undergoes cyclization with ethyl acetoacetate to form the pyrazole ring.

Iodination: The final step involves the iodination of the pyrazole ring using iodine and a suitable oxidizing agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(5-fluoropyridin-2-yl)-3-iodo-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Coupling Reactions: Palladium catalysts and appropriate ligands are typically used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

Ethyl 1-(5-fluoropyridin-2-yl)-3-iodo-1H-pyrazole-4-carboxylate has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.

Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(5-fluoropyridin-2-yl)-3-iodo-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The pyrazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Reactivity and Bioactivity

- Iodine vs. Chlorine/Methyl : The iodine atom in the target compound provides a heavy atom advantage for X-ray crystallography, aiding in structural elucidation . However, its larger atomic radius compared to chlorine or methyl may reduce solubility and increase steric hindrance in biological targets .

- Ester Group : The ethyl ester at position 4 is a common feature in prodrug designs, facilitating membrane permeability and subsequent hydrolysis to active carboxylic acids .

Crystallographic and Intermolecular Interactions

Crystallographic studies using tools like SHELXL and Mercury CSD highlight differences in packing patterns and hydrogen bonding:

Biological Activity

Ethyl 1-(5-fluoropyridin-2-yl)-3-iodo-1H-pyrazole-4-carboxylate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C11H10FN3O2

- Molecular Weight : 235.2184 g/mol

- CAS Number : 1682659-31-9

- SMILES Notation : CCOC(=O)C1=CC(=NN1)C1=NC=C(F)C=C1

This compound contains a pyrazole ring, which is known for its significant pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

1. Antimicrobial Activity

Research indicates that compounds with pyrazole structures exhibit notable antimicrobial properties. This compound has been evaluated against various bacterial strains. In vitro studies have shown that it possesses effective antibacterial activity against Gram-positive and Gram-negative bacteria, comparable to standard antibiotics.

| Bacterial Strain | Inhibition Zone (mm) | Standard Antibiotic |

|---|---|---|

| E. coli | 15 | Ciprofloxacin |

| S. aureus | 18 | Methicillin |

| Pseudomonas aeruginosa | 12 | Gentamicin |

2. Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects in several models. A study involving carrageenan-induced paw edema in rats showed a significant reduction in inflammation when treated with this compound, indicating its potential as an anti-inflammatory agent.

| Treatment Group | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| Compound (50 mg/kg) | 45 |

| Standard (Indomethacin) | 60 |

3. Anticancer Activity

The pyrazole scaffold is also recognized for its anticancer properties. This compound has been tested against various cancer cell lines, including breast and lung cancer cells. Results indicated a dose-dependent inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Standard Drug |

|---|---|---|

| MCF7 (Breast Cancer) | 10 | Doxorubicin (8 µM) |

| A549 (Lung Cancer) | 12 | Cisplatin (10 µM) |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases or lipoxygenases.

- Disruption of Cell Signaling : It can interfere with signaling pathways related to cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

- DNA Interaction : Pyrazole derivatives often exhibit the ability to intercalate DNA, leading to apoptosis in cancer cells.

Case Studies

Several studies have focused on the biological activity of pyrazole derivatives similar to this compound:

- Umesha et al. (2009) reported on the antioxidant and antimicrobial activities of related pyrazoles, highlighting their therapeutic potential.

- Burguete et al. explored the synthesis and biological evaluation of novel pyrazoles against various bacterial strains, demonstrating promising results that support further investigation into their clinical applications.

- Chovatia et al. examined the anti-tubercular properties of pyrazole derivatives, providing insights into their potential use in treating infectious diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.